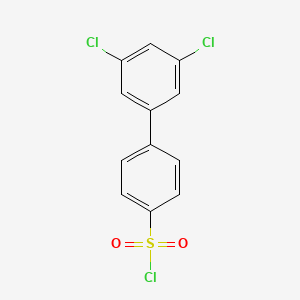

4-(3,5-dichlorophenyl)benzenesulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,5-dichlorophenyl)benzenesulfonyl Chloride is a chemical compound that has been studied for its molecular and electronic structure, as well as its kinetic properties. This compound's structure and behavior are important in various chemical and pharmacological contexts.

Synthesis Analysis

- The synthesis of structural isomers related to this compound has been reported. These isomers were synthesized by interacting specific sulfonamides with chlorosulfonic acid (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Molecular Structure Analysis

- X-ray crystallography has been used to determine the structure of compounds closely related to this compound. These studies reveal details about the crystal structure and molecular geometry of these compounds (Rublova et al., 2017).

Chemical Reactions and Properties

- Studies have shown that related benzenesulfonyl chlorides participate in various chemical reactions, including substitutions and condensations with other compounds. These reactions are important for understanding the chemical behavior of this compound (King & Khemani, 1985).

Physical Properties Analysis

- The physical properties of compounds similar to this compound, such as crystal structure and thermolysis behavior, have been investigated. These studies provide insights into the stability and physical characteristics of these compounds (Karthik et al., 2021).

Chemical Properties Analysis

- Research has focused on understanding the chemical properties of related sulfonamide and benzenesulfonyl chloride compounds, including their interactions and bonding patterns. These studies are crucial for grasping the chemical nature of this compound (Cremlyn & Cronje, 1979).

Scientific Research Applications

Potential Herbicide Use and Spectral Characteristics

4-(3,5-dichlorophenyl)benzenesulfonyl chloride and its derivatives have been explored for their potential as herbicides. Cremlyn and Cronje (1979) synthesized various substituted benzenesulfonyl chlorides, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, and studied their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics. These properties are crucial in determining the potential applications of these compounds, including their use as herbicides (Cremlyn & Cronje, 1979).

Synthesis and Structural Analysis

Rublova et al. (2017) synthesized two isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, closely related to this compound. They conducted X-ray crystallography and quantum-chemical calculations to understand the molecular-electronic structure of these compounds. This research provides insights into the structural and electronic properties of sulfonyl chloride derivatives, which are essential for their practical applications (Rublova et al., 2017).

Formation and Stability of Sulfonylated Products

The study by Hamer and Lira (1972) explored the reaction of 3,5-dichloro-2-pyridone with various benzenesulfonyl chlorides, producing both O- and N-sulfonylated products. These findings are significant in understanding the chemical behavior and stability of sulfonyl chloride derivatives in different chemical environments (Hamer & Lira, 1972).

Large-Scale Preparation for Drug Synthesis

The work of Meckler and Herr (2012) detailed a scalable process for preparing 2-(methanesulfonyl)benzenesulfonyl chloride, a key building block in synthesizing several drug candidates. Although this specific compound is not this compound, the methodology can provide insights into the large-scale production of related sulfonyl chlorides (Meckler & Herr, 2012).

Spectral and Luminescence Properties

Fedyunyaeva and Shershukov (1993) studied the spectral and luminescence properties of 4-(5-aryl-2-oxazolyl)benzenesulfonyl derivatives containing a dimethylamino group. This research provides valuable information on the optical properties of sulfonyl chloride derivatives, which can be important in various scientific applications (Fedyunyaeva & Shershukov, 1993).

Safety and Hazards

The compound is corrosive and poses a danger. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

is an organosulfur compound . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride or, less commonly, by a reaction between benzene and chlorosulfuric acid .

properties

IUPAC Name |

4-(3,5-dichlorophenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2S/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)18(15,16)17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMKQHVXGMOKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885267-95-8 |

Source

|

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

![3-[(4-fluorophenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492404.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)